Dimethylsilanediol
Overview
Description
Dimethylsilanediol is an organosilicon compound with the chemical formula (CH₃)₂Si(OH)₂. It is a small molecule that plays a significant role in the chemistry of silicon-based materials. This compound is naturally found in soil as a result of the hydrolysis of polydimethylsiloxane. It is also a key intermediate in the synthesis of various silicon-based polymers and materials .
Mechanism of Action
Target of Action
Dimethylsilanediol (DMSD) is a small organosilicon compound that plays a key role in the preparation of dimethyl- and diphenyl-siloxane polymers . It is a monomer of polydimethylsiloxane, a compound found in a wide range of industrial and consumer products . DMSD is also present in humidity condensate on the International Space Station (ISS), originating from volatile methyl siloxane (VMS) compounds in the ISS cabin atmosphere .
Mode of Action
DMSD interacts with its targets through a process of hydrolysis. Specifically, dimethylsilanol can hydrolyze to form DMSD through hydrolysis of the SiH bond, which is pH-dependent and occurs most rapidly under alkaline conditions . In biopharmaceutical manufacturing, it is relevant to consider the potential of DMSD to repolymerize into silicone oil when specific process parameters are altered. This may lead to interactions with drug ingredients, including proteins, resulting in the formation of aggregates .
Biochemical Pathways
The biochemical pathways involving DMSD are primarily related to the breakdown of the compound. The aerobic chemical reactions and pathways result in the breakdown of DMSD, the smallest member of the dialkylsilanediols . This process is crucial in the preparation of dimethyl- and diphenyl-siloxane polymers .
Result of Action
The molecular and cellular effects of DMSD’s action are primarily related to its potential to repolymerize into silicone oil under certain conditions. This can lead to interactions with drug ingredients, including proteins, and result in the formation of aggregates .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DMSD. For instance, on the ISS, DMSD originates from volatile methyl siloxane (VMS) compounds in the cabin atmosphere. Personal Hygiene Products (PHPs) used by the crew are suspected to be a significant source of VMS . Therefore, the environment in which DMSD is present can greatly affect its concentration and, consequently, its action and efficacy.
Safety and Hazards
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of Dimethylsilanediol involves its role as the monomer of polydimethylsiloxane . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be stable at environmentally relevant temperature and pH for 96 hours . Over time, it moves upward in the soil profile as soil water evaporates from topmost layers . As soil dries, a fraction of this compound is sorbed by the soil matrix in the topmost layer, while most of it is removed from soil through volatilization .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models. In a study on a related compound, the NOAEL for general systemic toxicity was 250 mg/kg bw/day, and ≥500 mg/kg bw/day for reproductive and developmental toxicity .
Metabolic Pathways
It is known that this compound is the ultimate hydrolysis product of silicone (polydimethylsiloxane = PDMS) polymer in soil .
Transport and Distribution
It is known that this compound is not expected to undergo sorption and volatilization in wet soil .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylsilanediol can be synthesized through several methods:
Hydrolysis of Dimethyldichlorosilane: This method involves the reaction of dimethyldichlorosilane with water in the presence of a base.
Condensation Reaction: Another method involves the condensation of dimethyldiethoxysilane with water.
Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of dimethyldichlorosilane due to its efficiency and scalability. The reaction is carried out under controlled conditions to prevent unwanted polymerization and to ensure high purity of the product .
Chemical Reactions Analysis
Dimethylsilanediol undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form siloxane polymers.
Dehydration: In the presence of catalysts, this compound can undergo dehydration to form cyclic or linear siloxanes.
Condensation: this compound can react with other silanols or siloxanes to form higher molecular weight siloxanes through condensation reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Dimethylsilanediol has numerous applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of siloxane polymers and other silicon-based materials.
Biology: this compound is studied for its potential biological effects and interactions with biomolecules.
Industry: It is used in the production of silicone-based products, including sealants, adhesives, and coatings.
Comparison with Similar Compounds
Dimethylsilanediol is similar to other silanediols and siloxanes but has unique properties due to its specific structure:
Methylsilanediol: Similar to this compound but with one less methyl group.
Diphenylsilanediol: Contains phenyl groups instead of methyl groups, leading to different reactivity and applications.
Chlorosilanes: These compounds, such as dichlorodimethylsilane, hydrolyze to form silanols and hydrochloric acid.
This compound stands out due to its specific reactivity and role in the formation of siloxane polymers, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
dihydroxy(dimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O2Si/c1-5(2,3)4/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLIHDJZGPCUBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31900-57-9, 31692-79-2, Array | |
Record name | Poly(dimethylsilanediol) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31900-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxy-terminated poly(dimethylsiloxane) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31692-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylsilanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2061434 | |
Record name | Dimethylsilanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-42-8, 31692-79-2 | |
Record name | Dimethylsilanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1066-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylsilanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanediol, 1,1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethylsilanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylsilanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly[oxy(dimethylsilylene)], α-hydro-ω-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLSILANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNZ4KJE28U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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